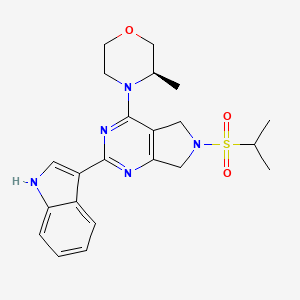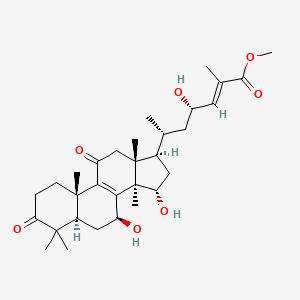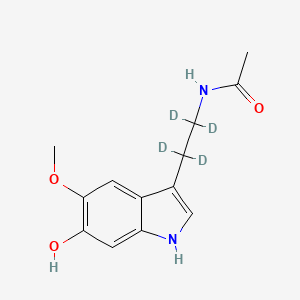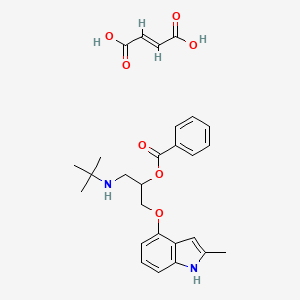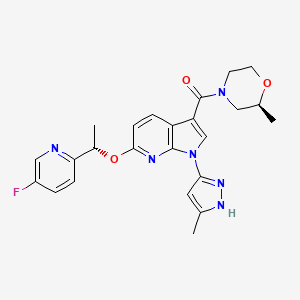
Alk-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk-IN-5 is a potent, selective, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK). It has shown significant efficacy in inhibiting ALK with an IC50 value of 2.9 nM . This compound is particularly relevant in the treatment of cancers, especially non-small cell lung cancer (NSCLC) that is ALK-positive .
Preparation Methods
The synthesis of Alk-IN-5 involves several steps, typically starting with the preparation of key intermediates followed by their coupling and subsequent modifications. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and brain-penetrant modifications . Industrial production methods for this compound are also not widely available, but they likely involve large-scale organic synthesis techniques optimized for yield and purity.
Chemical Reactions Analysis
Alk-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alk-IN-5 has a wide range of scientific research applications:
Mechanism of Action
Alk-IN-5 exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase (ALK). This inhibition prevents the phosphorylation and subsequent downstream activation of key signaling molecules such as STAT3 and AKT, resulting in reduced tumor cell viability . The molecular targets of this compound include the ALK receptor tyrosine kinase, which plays a crucial role in the development and progression of certain cancers .
Comparison with Similar Compounds
Alk-IN-5 is compared with other ALK inhibitors such as crizotinib, alectinib, and ceritinib. While all these compounds target ALK, this compound is unique due to its high selectivity and brain-penetrant properties . Similar compounds include:
Crizotinib: An ATP-competitive ALK inhibitor used as a first-line treatment for ALK-positive NSCLC.
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profiles.
Ceritinib: Another ALK inhibitor used for patients who have developed resistance to crizotinib.
This compound stands out due to its potent inhibition of ALK and its ability to penetrate the blood-brain barrier, making it a valuable compound in the treatment of brain metastases in ALK-positive cancer patients .
Properties
Molecular Formula |
C24H25FN6O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[6-[(1S)-1-(5-fluoropyridin-2-yl)ethoxy]-1-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,3-b]pyridin-3-yl]-[(2S)-2-methylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C24H25FN6O3/c1-14-10-21(29-28-14)31-13-19(24(32)30-8-9-33-15(2)12-30)18-5-7-22(27-23(18)31)34-16(3)20-6-4-17(25)11-26-20/h4-7,10-11,13,15-16H,8-9,12H2,1-3H3,(H,28,29)/t15-,16-/m0/s1 |
InChI Key |
UTDAGOYVDYQGFI-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@H]1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)O[C@@H](C)C4=NC=C(C=C4)F)C5=NNC(=C5)C |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)OC(C)C4=NC=C(C=C4)F)C5=NNC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
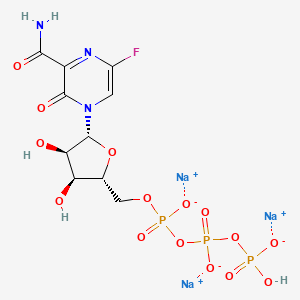

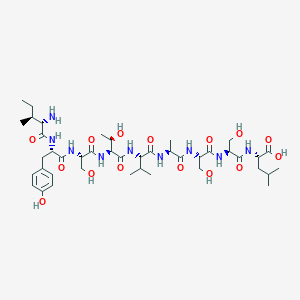
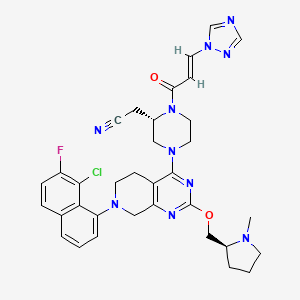
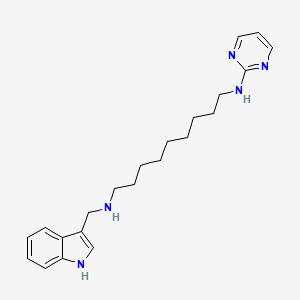
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
